[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine
Overview
Description
[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine: is an organic compound with the molecular formula C16H20N2. This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further substituted with a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as sodium borohydride (NaBH4).
Nitration: The alkane is nitrated to introduce a nitro group, which is subsequently reduced to an amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alkyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a single amine group attached to a benzyl ring.
N,N-Dimethylbenzylamine: Contains a dimethylamine group attached to a benzyl ring, similar to [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine but lacks the additional phenyl ring substitution.
Uniqueness:
- The presence of both benzylamino and dimethylamine groups in this compound provides unique chemical reactivity and biological activity compared to its simpler analogs .
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Properties
IUPAC Name |
4-[(benzylamino)methyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVUXXPGPTPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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